(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+)
概要
説明
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is a coordination compound that combines the unique properties of each of its components The compound features a central terbium ion (Tb^3+), which is coordinated by 1,10-phenanthroline and (Z)-4-oxopent-2-en-2-olate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) typically involves the following steps:
Preparation of (Z)-4-oxopent-2-en-2-olate: This ligand can be synthesized through the aldol condensation of acetylacetone with formaldehyde under basic conditions.
Coordination with Terbium Ion: The terbium ion is introduced by dissolving terbium nitrate in an appropriate solvent, such as ethanol or water.
Addition of 1,10-phenanthroline: 1,10-phenanthroline is added to the solution containing the terbium ion and (Z)-4-oxopent-2-en-2-olate. The mixture is then stirred and heated to facilitate the coordination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the terbium ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the terbium ion.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as bipyridine, ethylenediamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to terbium(IV) complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as hydrogenation, oxidation, and polymerization.
Biology
In biological research, this compound is explored for its potential as a fluorescent probe. The terbium ion exhibits luminescent properties, making it useful for imaging and sensing applications in biological systems.
Medicine
In medicine, the compound is investigated for its potential use in diagnostic imaging. The luminescent properties of terbium can be harnessed for imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI).
Industry
In industry, (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is used in the development of advanced materials. Its coordination properties are exploited to create materials with specific electronic, magnetic, and optical properties.
作用機序
The mechanism of action of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) involves the interaction of the terbium ion with its ligands. The terbium ion can coordinate with various ligands, altering its electronic structure and properties. This coordination can affect the compound’s reactivity, luminescence, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
類似化合物との比較
Similar Compounds
Terbium(III) acetate: Another terbium coordination compound with different ligands.
Terbium(III) chloride: A simple terbium salt used in various applications.
Terbium(III) nitrate: Commonly used in the synthesis of other terbium complexes.
Uniqueness
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is unique due to its specific combination of ligands, which confer distinct properties such as enhanced luminescence and specific catalytic activity. The presence of 1,10-phenanthroline and (Z)-4-oxopent-2-en-2-olate ligands creates a unique coordination environment around the terbium ion, differentiating it from other terbium compounds.
This detailed article provides a comprehensive overview of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/q;;;;+3/p-3/b;3*4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOUPKNKVFAMM-XUHIWKAKSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Tb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Tb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O6Tb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary research question addressed by the TCOG T3207 study?
A1: The TCOG T3207 study aimed to determine if adding adjuvant CRT to standard adjuvant gemcitabine therapy would improve recurrence-free survival (RFS) in patients with resectable PDAC. [] This was the study's primary endpoint.
Q2: Did the addition of adjuvant CRT improve RFS in the T3207 study? What were the key findings?
A2: The study found that adding CRT did not significantly improve RFS in patients receiving adjuvant gemcitabine. [] While there was a marginal benefit in reducing loco-regional recurrence, this did not translate to a statistically significant improvement in overall RFS. The authors suggest further research is needed, particularly regarding the potential role of CRT alongside newer multi-agent adjuvant therapies like modified FOLFIRINOX. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。